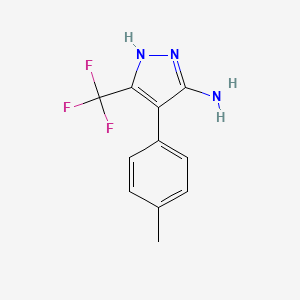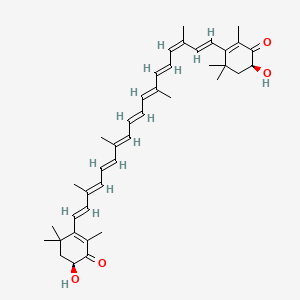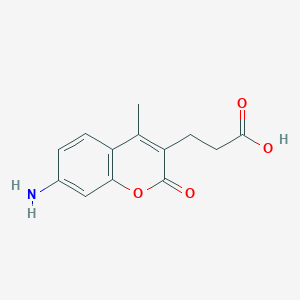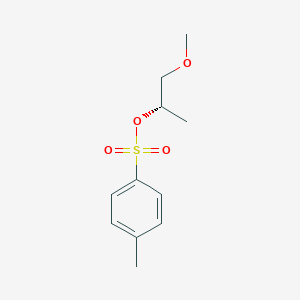
4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
描述
4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound that features a pyrazole ring substituted with a 4-methylphenyl group and a trifluoromethyl group
作用机制
Target of Action
It’s known that similar compounds are used as potent boronic acid surrogates in suzuki cross-coupling . Boronic acids are often used in organic synthesis and medicinal chemistry due to their ability to form stable boronate esters and boronic acids, which can interact with various biological targets.
Mode of Action
The compound interacts with its targets through a process known as Suzuki Cross-Coupling . This is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (boronic acids and esters) with organic halides or pseudohalides.
Biochemical Pathways
The Suzuki Cross-Coupling reaction is a key step in many biochemical pathways. It enables the formation of complex organic compounds from simpler precursors, contributing to the synthesis of a wide range of biologically active molecules . The downstream effects of these reactions depend on the specific context and the other reactants involved.
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability, as water-soluble compounds can be more readily absorbed and distributed in the body.
Result of Action
Given its role in suzuki cross-coupling reactions, it can be inferred that the compound may contribute to the synthesis of various biologically active molecules .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound has high air and moisture stability , which suggests that it can maintain its efficacy under a variety of environmental conditions. It should be stored in cool, dry conditions in well-sealed containers, away from strong oxidizing agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methylphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often include controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.
科学研究应用
4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.
Industry: It can be used in the production of agrochemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
Potassium 4-methylphenyltrifluoroborate: Used in Suzuki Cross-Coupling reactions as a potent boronic acid surrogate.
Potassium 4-(trifluoromethyl)phenyltrifluoroborate: Also used in cross-coupling reactions and known for its high air and moisture stability.
Uniqueness
4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the combination of its trifluoromethyl group and pyrazole ring, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
4-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-6-2-4-7(5-3-6)8-9(11(12,13)14)16-17-10(8)15/h2-5H,1H3,(H3,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNZDOQBXPXXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone](/img/structure/B3319463.png)

![Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-](/img/structure/B3319496.png)
![potassium;N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-3-id-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide;trihydrate](/img/structure/B3319506.png)
![3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B3319511.png)

![3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3319520.png)




![9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3319547.png)

